Product packaging for Isomalt(Cat. No.:CAS No. 64519-82-0)

Isomalt

カタログ番号: B1678288
CAS番号: 64519-82-0
分子量: 344.31 g/mol
InChIキー: SERLAGPUMNYUCK-BLEZHGCXSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Isomalt is a sugar substitute and bulk sweetener belonging to the carbohydrate class of polyols (sugar alcohols) . It is an odorless, white, crystalline, and non-hygroscopic substance synthesized from sucrose in a two-step process involving enzymatic rearrangement to isomaltulose followed by catalytic hydrogenation . The resulting compound is an equimolar mixture of two disaccharide alcohols, 6-O-α-D-glucopyranosyl-D-sorbitol (1,6-GPS) and 1-O-α-D-glucopyranosyl-D-mannitol (1,1-GPM) . This compound possesses several properties of interest for food science and nutritional research. Its sweetening power is approximately 45-60% that of sucrose, and it exhibits a minimal cooling effect, making it suitable for taste profile studies . It is highly stable to heat and acidic conditions, does not participate in Maillard browning reactions, and has very low hygroscopicity, which are valuable properties for investigating shelf-life and texture in baked goods, hard candies, and chocolates . A key research area for this compound is its physiological effects. It has a low caloric value of 2.0 kcal/g and a very low glycemic index (GI of 2), making it a relevant compound for studies on weight management, diabetic diets, and low-glycemic food formulation . Furthermore, it is non-cariogenic, as it is not metabolized by oral bacteria, and is therefore used in "tooth-friendly" product research . Like other polyols, this compound is incompletely absorbed in the small intestine and high doses may have a laxative effect, which is an important consideration for human nutritional studies . This product is intended For Research Use Only. It is not for diagnostic, therapeutic, or other personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H24O11 B1678288 Isomalt CAS No. 64519-82-0

特性

IUPAC Name

(3R,4R,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O11/c13-1-4(15)7(17)8(18)5(16)3-22-12-11(21)10(20)9(19)6(2-14)23-12/h4-21H,1-3H2/t4?,5-,6-,7-,8-,9-,10+,11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SERLAGPUMNYUCK-BLEZHGCXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OCC(C(C(C(CO)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@H]([C@H]([C@@H](C(CO)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8020753
Record name Isomalt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8020753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Odourless, white, slightly hygroscopic, crystalline mass.
Record name ISOMALT
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance

Solubility

Soluble in water, very slightly soluble in ethanol.
Record name ISOMALT
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance

CAS No.

64519-82-0
Record name Isomalt
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64519-82-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isomalt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8020753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-arabino-Hexitol, 6-O-α-D-glucopyranosyl-, (2.xi.)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.122.870
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Record name Isomalt
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7969
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Metabolic and Physiological Research on Isomalt

Gastrointestinal Digestion and Absorption Dynamics

The digestion and absorption of isomalt differ considerably from those of sucrose (B13894) and other readily digestible carbohydrates. This is primarily due to the stability of its glycosidic bonds.

Incomplete Hydrolysis in the Small Intestine

Hydrolysis of this compound in the small intestine by intestinal disaccharidases is incomplete and occurs at a much slower rate compared to sucrose. inchem.orgcambridge.orgnih.gov Studies have shown that the relative rates of hydrolysis of maltose, sucrose, isomaltulose, and this compound by human intestinal alpha-glucosidases are approximately 100:25:11:2. nih.gov Similarly, sucrose was hydrolyzed about 20 times faster than GPS or GPM by pig intestinal disaccharidases. nih.gov This limited hydrolysis means that a substantial portion of ingested this compound, along with some of its hydrolysis products (sorbitol and mannitol), passes through the small intestine undigested or only partially digested. inchem.orgcambridge.orgnih.govcambridge.org

Passage to the Colon

Due to its incomplete hydrolysis and absorption in the small intestine, a significant amount of ingested this compound reaches the colon. cambridge.orglifemd.com Estimates suggest that approximately 90% of ingested this compound reaches the colon in healthy individuals. cambridge.org In the colon, this compound is fermented by the resident microflora, producing short-chain fatty acids (SCFAs) and gases (such as CO2, CH4, and hydrogen). cambridge.orgnih.govlifemd.comcaloriecontrol.orgcambridge.org This fermentation process is a key aspect of this compound's metabolic fate and contributes to its lower energy value compared to sucrose. caloriecontrol.org Studies in ileostomy subjects have directly measured the passage of this compound through the small intestine, showing that a considerable percentage of the ingested dose is recovered in the ileal effluent. nih.govnih.gov

Dose-Dependent Absorption Patterns in Human and Animal Models

The absorption of this compound and its hydrolysis products exhibits dose-dependency. Studies in rats using 14C-labeled this compound showed that the absorption of radioactivity decreased as the oral dose increased. inchem.orginchem.org At a dose of 250 mg/kg body weight, approximately 80% of the radioactivity was absorbed, while at 2500 mg/kg body weight, absorption dropped to about 45%. inchem.orginchem.org

In human ileostomy subjects, the excretion of this compound and its breakdown products (GPS and GPM) in ileal effluent was also found to be dose-dependent. nih.govnih.gov For example, in one study, the excretion of GPS after ingesting 5, 10, and 20 g of this compound was 3.6%, 6.7%, and 15.5%, respectively, while for GPM it was 10.2%, 16.2%, and 25.6%. nih.gov This indicates that as the ingested dose of this compound increases, a larger proportion escapes absorption in the small intestine and passes into the colon. nih.gov

Table 1: Dose-Dependent Excretion of this compound Hydrolysis Products in Human Ileostomy Subjects nih.gov

Ingested this compound Dose (g)Mean % GPS ExcretedMean % GPM Excreted
53.610.2
106.716.2
2015.525.6

Note: GPS: alpha-D-glucopyranosido-1,6-sorbitol; GPM: alpha-D-glucopyranosido-1,6-mannitol.

Glycemic and Insulinemic Responses

This compound has a significantly lower impact on blood glucose and insulin (B600854) levels compared to sucrose and other high-glycemic carbohydrates. This is a key nutritional benefit, particularly for individuals managing blood sugar levels. caloriecontrol.orgnutrafoods.eujfda-online.commdpi.comnutrafoods.eu

Impact on Postprandial Blood Glucose and Insulin Levels

Consumption of this compound results in a reduced and delayed increase in postprandial blood glucose and insulin levels. inchem.orgcaloriecontrol.orgnutrafoods.eumdpi.comnutrafoods.eu This is attributed to its slow and incomplete hydrolysis and absorption in the small intestine. inchem.orgcaloriecontrol.orgnutrafoods.eu Unlike sucrose, which causes a rapid rise in blood glucose and a subsequent increase in insulin secretion, this compound leads to a much more moderate response. inchem.orgcaloriecontrol.orgnutrafoods.eumdpi.comnutrafoods.eunih.gov Studies have consistently shown significantly lower incremental glucose and insulin peaks (iCmax) and areas under the curve (iAUC) after consuming this compound compared to sucrose. nutrafoods.eumdpi.com For instance, replacing sugar with this compound in various sweets has been shown to reduce the 2-hour incremental area under the glucose curve (iAUC2h) by 5% to 71% and the insulin peak (iCmax) by 70% to 92%. nutrafoods.eumdpi.com

Comparative Glycemic Index and Insulinaemic Index Analyses with Other Sweeteners

This compound is characterized by a very low Glycemic Index (GI) and Insulinaemic Index (II). The GI is a measure of how quickly a carbohydrate raises blood glucose levels, while the II measures the insulin response.

Comparative analyses have demonstrated that this compound's GI and II are substantially lower than those of sucrose and glucose. jfda-online.combiologyonline.compolyols-eu.org While the exact values can vary slightly depending on the study and the food matrix, this compound typically has a GI of around 9 and an II of about 6, when compared to glucose (GI=100, II=100) or sucrose (GI=65, II=48). jfda-online.combiologyonline.compolyols-eu.org

The following table provides a comparison of the approximate GI and II values of this compound with other common sweeteners:

Table 2: Comparative Glycemic Index and Insulinaemic Index of Sweeteners jfda-online.compolyols-eu.org

SweetenerGlycemic Index (GI)Insulinaemic Index (II)
Glucose100100
Sucrose6548
This compound96
Sorbitol911
Mannitol (B672)00
Maltitol (B1215825)3527
Lactitol64
Erythritol (B158007)02
Xylitol1311
Isomaltulose32-

Note: GI and II values are approximate and can vary slightly between studies.

This low GI and II make this compound a suitable sugar substitute for individuals seeking to manage their blood glucose and insulin responses, including those with diabetes. caloriecontrol.orgnutrafoods.eujfda-online.com

Clinical Trial Methodologies for Assessing Glycemic Responses

Clinical trials evaluating the glycemic response to this compound typically employ standardized methodologies to compare its effects on blood glucose and insulin levels against those of high glycemic index carbohydrates like sucrose or glucose nutrafoods.euinchem.orgmdpi.comresearchgate.net. These studies often involve healthy volunteers or individuals with diabetes nutrafoods.euinchem.org.

A common approach is a randomized, double-blind, cross-over trial design cambridge.orginchem.org. Participants consume a defined amount of this compound or the control sugar (e.g., sucrose or glucose) after an overnight fast inchem.orgresearchgate.net. Blood samples are collected at baseline and at various time points post-consumption (e.g., up to 180 minutes or 7 hours) to measure blood glucose, serum insulin, and C-peptide concentrations inchem.orgresearchgate.net.

Key parameters assessed in these trials include the incremental area under the curve (iAUC) for glucose and insulin, as well as peak glucose and insulin concentrations (iCmax) nutrafoods.euresearchgate.net. A lower iAUC and iCmax for this compound compared to the control sugar indicate a reduced glycemic and insulinemic response nutrafoods.euresearchgate.net. Studies have demonstrated that replacing sugar with this compound leads to significantly lower blood glucose responses, characterized by a reduced incremental glucose peak and a reduction in the two-hour incremental area under the curve researchgate.net. This beneficial physiological effect is attributed to the slower and incomplete digestion of this compound in the small intestine nutrafoods.eu.

Influence on Lipid Metabolism Parameters

Research has also investigated the impact of this compound consumption on lipid metabolism parameters. Studies in healthy volunteers consuming this compound as part of a controlled diet have shown that blood lipid profiles generally remain comparable to those observed with sucrose consumption. cambridge.orgresearchgate.net.

In a randomized, double-blind, cross-over trial, the consumption of 30g of this compound daily for 4 weeks did not significantly affect total cholesterol, HDL cholesterol, LDL cholesterol, triacylglycerols, apo A-2, apo B100, lipoprotein (a), oxidized LDL, or remnant-like particle cholesterol researchgate.net. While blood lipids were largely comparable, a study noted lower apo A-1 levels in subjects consuming this compound compared to sucrose cambridge.orgnih.gov. Other parameters like remnant-like particles, oxidized LDL, and non-esterified fatty acids (NEFA) were also found to be comparable and not influenced by this compound intake cambridge.orgresearchgate.netnih.gov.

Calcium and Phosphate (B84403) Homeostasis Studies

Studies have examined the effects of this compound consumption on calcium and phosphate homeostasis. Research indicates that this compound does not adversely affect the balance of these minerals in the body cambridge.orgresearchgate.netcambridge.org.

In a study involving healthy volunteers, daily consumption of 30g of this compound for 4 weeks did not impact calcium and phosphate homeostasis cambridge.orgresearchgate.netcambridge.org. Parameters such as daily urine volume, daily calcium excretion, and phosphate concentration in urine were comparable between this compound and sucrose consumption phases cambridge.org. Furthermore, neither fecal excretion nor apparent balance and absorption of calcium and phosphate were affected by this compound consumption cambridge.org. These findings suggest that this compound intake does not impair metabolic function related to calcium and phosphate balance or induce hypercalciuria cambridge.orgresearchgate.net.

Energy Value Determination and Physiological Implications

The physiological energy value of this compound is lower than that of sucrose, approximately 8.4 kJ/g (2 kcal/g) cambridge.orgnutrafoods.eumdpi.comresearchgate.net. This reduced energy value is a significant physiological implication of this compound's incomplete absorption in the small intestine and subsequent fermentation in the colon cambridge.orgnutrafoods.eu.

The slow and incomplete digestion also leads to a lower and slower rise in blood glucose and insulin levels, making this compound a suitable sugar substitute for individuals managing their blood sugar, including those with diabetes nutrafoods.euinchem.orgmdpi.comresearchgate.net. The European Food Safety Authority (EFSA) has recognized the low glycemic property of this compound, noting that consumption of foods containing this compound instead of sugar induces a lower blood glucose rise after consumption nutrafoods.eu.

Interactive Table: Metabolic and Physiological Effects of this compound

ParameterEffect of this compound Consumption (vs. Sucrose/Control)Research Findings
Glycemic Response Lower blood glucose and insulin responseSignificantly reduced iAUC and iCmax for glucose and insulin nutrafoods.euresearchgate.net. Slower and incomplete digestion cambridge.orgnutrafoods.eu.
Lipid Metabolism Generally comparable blood lipid parametersNo significant effect on total, HDL, LDL cholesterol, triacylglycerols, apo A-2, apo B100, lipoprotein (a), oxidized LDL, RLP-C researchgate.net. Lower apo A-1 observed in one study cambridge.orgnih.gov.
Calcium Homeostasis Not affectedComparable daily urine volume, calcium excretion, fecal excretion, apparent balance, and absorption cambridge.orgresearchgate.netcambridge.org.
Phosphate Homeostasis Not affectedComparable phosphate concentration in urine, fecal excretion, apparent balance, and absorption cambridge.orgresearchgate.netcambridge.org.
Energy Value Lower physiological energy valueApproximately 8.4 kJ/g (2 kcal/g) cambridge.orgnutrafoods.eumdpi.comresearchgate.net. Lower metabolizable energy compared to sucrose inchem.org.

Isomalt and the Gut Microbiome

Prebiotic Effects and Bifidogenic Properties

Isomalt is considered a prebiotic carbohydrate due to its ability to selectively stimulate the growth and activity of beneficial bacteria in the colon, particularly Bifidobacteria. researchgate.netcambridge.orgcaloriecontrol.orgnih.govgoogle.comresearchgate.nettinyhealth.comcambridge.orgnih.govumk.pl Studies have shown that this compound consumption leads to an increase in the population of Bifidobacteria in the gut flora. researchgate.netresearchgate.netcambridge.orgnih.govescholarship.orgbiomineral.cz This bifidogenic effect supports the classification of this compound as a potential prebiotic that can contribute to a healthy colonic environment. researchgate.netgoogle.comresearchgate.netcambridge.orgnih.gov

Research involving healthy volunteers consuming 30g of this compound daily for four weeks demonstrated a significant increase in Bifidobacteria compared to a control group consuming sucrose (B13894). researchgate.netresearchgate.netcambridge.orgnih.govbiomineral.cz This increase was observed in both the proportion of Bifidobacteria and total cell counts. researchgate.net The prebiotic activity of this compound is linked to its fermentation by these beneficial bacteria. researchgate.netgoogle.comtinyhealth.com

Fermentation by Colonic Microflora

Due to its low digestibility in the upper digestive tract, a substantial amount of this compound reaches the colon where it is fermented by the resident microbiota. researchgate.netcambridge.orginchem.orgcambridge.orgbiomineral.czslu.se This fermentation is a key process by which this compound influences the gut environment. researchgate.netcambridge.org Approximately 90% of ingested this compound is fermented in the colon. cambridge.orgnih.gov

Bifidobacteria strains are among the gut bacteria capable of metabolizing this compound. researchgate.netcambridge.orgnih.govbiomineral.czslu.se In vitro fermentation studies have confirmed that this compound is degraded by colonic microflora. researchgate.netinchem.orgcambridge.orgnih.govbiomineral.cznih.gov The fermentation process is comparatively slower than that of some other carbohydrates, such as fructooligosaccharides. google.com

Production of Short-Chain Fatty Acids (SCFAs) and Gases

The fermentation of this compound by colonic bacteria results in the production of short-chain fatty acids (SCFAs) and gases like CO₂, CH₄, and H₂. cambridge.orgcaloriecontrol.orginchem.orgslu.secambridge.org SCFAs, primarily acetate, propionate, and butyrate, are important metabolites that can be absorbed by the colonic mucosa and provide energy to the host. cambridge.orginchem.orgslu.secambridge.org Butyrate, in particular, is considered beneficial for the health of the colonic epithelium. caloriecontrol.orgslu.se

In vitro studies have shown that this compound fermentation by certain Bifidobacteria strains can yield high concentrations of butyrate. researchgate.netcambridge.orgnih.govbiomineral.cz While in vitro results indicate SCFA production, some human studies have not observed a significant increase in fecal SCFA concentrations following this compound consumption, suggesting that the produced SCFAs may be rapidly absorbed through the gut wall. researchgate.netinchem.orgcambridge.orgnih.govbiomineral.cz The production of gases like hydrogen can be measured through breath tests, providing an indication of colonic fermentation. cambridge.orgmdpi.com

Impact on Fecal Microflora Composition (e.g., Bifidobacteria, Lactobacillus, Bacteroides, Enterococcus, E. coli)

This compound consumption has been shown to alter the composition of fecal microflora. A notable effect is the increase in the abundance of Bifidobacteria. researchgate.netresearchgate.netcambridge.orgnih.govescholarship.orgbiomineral.czwikidata.org A study comparing this compound and sucrose consumption in healthy volunteers found a statistically significant increase in Bifidobacteria with the this compound diet. researchgate.netescholarship.org

Modulation of Colonic Metabolism

The fermentation of this compound and the resulting changes in the gut microbiota can influence colonic metabolism. The production of SCFAs contributes to the luminal environment. researchgate.netcambridge.orgcaloriecontrol.orgslu.secambridge.org A more acidic milieu resulting from SCFA production can inhibit the activity of certain bacterial enzymes that may produce potentially harmful substances. biomineral.cz

Studies have investigated the impact of this compound on various luminal markers. While fecal SCFA, lactate, bile acids, neutral sterols, N, NH₃, phenol, and p-cresol (B1678582) concentrations were not significantly affected by this compound consumption in some human trials, a decrease in the activity of bacterial β-glucosidase was observed. researchgate.netcambridge.orgnih.govbiomineral.czcambridge.org A reduction in β-glucosidase activity is considered beneficial as this enzyme can liberate toxic and carcinogenic compounds. google.combiomineral.cz This suggests that this compound can contribute to a healthier intestinal milieu by modulating bacterial enzymatic activity. researchgate.netgoogle.comcambridge.orgnih.govbiomineral.czcambridge.org

Gastrointestinal Tolerance and Adaptation

This compound is generally well-tolerated, although excessive consumption can lead to gastrointestinal symptoms such as flatulence and diarrhea due to its fermentation in the colon. caloriecontrol.orginchem.orgcambridge.orgnih.govinchem.org The extent of tolerance can vary among individuals. nih.gov

Studies indicate that adaptation to this compound consumption can occur over time, leading to a decrease in gastrointestinal discomfort. inchem.orgnih.govinchem.orgpolyols-eu.org For example, flatulence experienced in the initial days of consumption may subside with continued intake. inchem.orginchem.org This adaptation is likely related to changes in the gut microflora and their metabolic activity. inchem.orginchem.org The water-binding property of this compound can also influence stool consistency. caloriecontrol.org

Research has shown that consuming 30g of this compound daily was well tolerated by healthy volunteers in a controlled study. cambridge.orgresearchgate.netcambridge.org While some individuals may experience transient symptoms, adaptation is a common phenomenon observed with the regular consumption of polyols like this compound. nih.govinchem.orgpolyols-eu.org

Isomalt S Role in Oral Health Research

Anti-Cariogenic Properties

Isomalt is widely recognized for its anti-cariogenic properties, meaning it does not contribute to the development of dental caries. This characteristic is attributed to several key mechanisms that differentiate it from fermentable carbohydrates like sucrose (B13894). nih.govwikidata.orgwikipedia.orgwikipedia.orgwikipedia.orgfishersci.sesigmaaldrich.comfishersci.nouni.lufishersci.atfishersci.caresearchgate.net

Non-Acidogenic and Non-Cariogenic Mechanisms

A primary reason for this compound's non-cariogenic nature is that oral bacteria, particularly those involved in caries development, cannot easily metabolize it into acids. nih.govwikidata.orgfishersci.sesigmaaldrich.comfishersci.nouni.lufishersci.atfishersci.ca Unlike sucrose, which is rapidly fermented by plaque bacteria leading to a drop in pH, this compound's stable molecular structure resists enzymatic breakdown by these microorganisms. uni.lu This lack of significant acid production prevents the creation of the acidic conditions necessary for tooth enamel demineralization. wikidata.orgfishersci.sesigmaaldrich.comfishersci.no Studies have demonstrated minimal, short-duration pH falls after exposure of dental plaque to polyols like this compound in plaque telemetry experiments, and very low cariogenicity compared to sucrose in animal experiments. fishersci.at

Prevention of Polyglucan Synthesis and Dental Plaque Formation

This compound also contributes to oral health by preventing the synthesis of polyglucans by oral bacteria. wikidata.orgfishersci.sesigmaaldrich.comfishersci.noereztech.com Polyglucans are sticky extracellular polysaccharides that play a crucial role in the formation and structural integrity of dental plaque. By not being convertible into these substances, this compound helps to reduce the accumulation and adherence of dental plaque on tooth surfaces. wikidata.orgfishersci.sesigmaaldrich.comfishersci.no

Enamel Demineralization and Remineralization Research

The balance between demineralization (mineral loss from enamel) and remineralization (mineral gain) is critical for maintaining tooth integrity. Research has investigated this compound's influence on this dynamic process. nih.govwikidata.orgwikipedia.orgwikipedia.orgfishersci.sesigmaaldrich.comfishersci.nonih.govwikipedia.orgwikipedia.orgriken.jpdsmz.de

Effects on Calcium Levels on Tooth Surface

Studies suggest that this compound may play a role in promoting the remineralization of early caries lesions by interacting with calcium. nih.govwikidata.orgwikipedia.orgfishersci.sefishersci.no It has been reported that this compound can bind to calcium ions, potentially concentrating them in dental plaque and on the tooth surface. nih.govwikipedia.org This increased availability of calcium can facilitate the remineralization process, helping to repair areas of enamel that have undergone initial demineralization due to acid exposure. wikidata.orgfishersci.sefishersci.no The binding between calcium and this compound could influence the mineral balance in the oral environment. nih.govwikipedia.org

Stimulation of Saliva Production

The sweet taste of this compound can stimulate salivary flow. wikidata.orgfishersci.sefishersci.nofishersci.cafishersci.sefishersci.ca Saliva is a natural defense mechanism against caries, as it helps to buffer acids produced by bacteria, clear food debris, and provides minerals (like calcium and phosphate) necessary for remineralization. wikidata.orgfishersci.sefishersci.noriken.jpfishersci.cafishersci.se Increased saliva production stimulated by this compound consumption contributes to reducing acidity in the mouth and enhancing the availability of calcium and other minerals for enamel repair. wikidata.orgfishersci.sefishersci.no

Clinical and In Vitro Studies on Dental Caries Prevention

Research indicates that this compound is non-acidogenic and non-cariogenic, meaning it is not readily fermented by oral bacteria into acids that cause tooth demineralization. dpointernational.comnih.govzollipops.com This characteristic is a key factor in its potential for preventing dental caries. Studies have explored the effects of this compound on the de- and remineralization processes in dental enamel.

An in situ study further investigated the effects of this compound, where subsurface lesions were exposed in vivo and brushed three times daily with a toothpaste containing 10% this compound. This study confirmed the enhancement of remineralization during short this compound treatments. nih.gov These findings suggest that this compound can have a positive effect on the de/remineralization balance under conditions relevant to practical use. nih.gov

More recent in vitro studies have assessed the efficacy of toothpaste formulations containing this compound in preventing dental caries development within a multispecies microbial caries model. One study found that toothpaste combining 10% this compound, 1100 ppm fluoride, and 0.05% cetylpyridinium (B1207926) chloride demonstrated greater efficacy in inhibiting caries development amid dental plaque compared to toothpaste containing only 1100 ppm fluoride. nih.govmdpi.com The study observed significantly less demineralization in groups using formulations containing this compound compared to a de-ionized distilled water control group. nih.govmdpi.comresearchgate.netresearchgate.net

The mechanism behind this compound's beneficial effects in oral health is thought to include its inability to be converted by oral bacteria into the substance from which dental plaque is synthesized. dpointernational.com Additionally, this compound may promote caries prevention by binding to calcium, potentially stabilizing the calcium phosphate (B84403) system in the enamel surface and enhancing remineralization. dpointernational.comnih.gov The sweet taste of this compound can also stimulate saliva production, which helps to reduce acidity and increase calcium levels on the tooth surface, further facilitating remineralization of early caries lesions. zollipops.com

Advanced Research in Isomalt Applications

Food Science and Technology Research

Scientific inquiry into isomalt has provided valuable insights into its functionality in various food systems, from confectionery and baked goods to its influence on sensory perception and product stability.

Formulation Studies in Confectionery and Baked Goods

This compound is extensively utilized in the formulation of sugar-free or reduced-calorie confectionery and baked goods. nutrafoods.eu Research has focused on optimizing its use to replicate the functional properties of sucrose (B13894).

In sugar-free hard candies, formulation studies have explored the ideal concentrations of this compound in combination with other sugar alcohols like maltitol (B1215825) syrup and xylitol. metu.edu.trnih.gov One study aimed to define the optimal formulation for sucrose-free hard candy using a D-optimal mixture design, determining that a blend of 90.21% this compound, 8.63% maltitol syrup, and 1.16% xylitol yielded a product with high desirability. nih.govnih.gov this compound is favored in hard candy production due to its high resistance to crystallization and humidity, which ensures a stable and non-sticky final product. gomc.comwebstaurantstore.com

In baked goods, this compound is used to replace sugar, providing bulk and texture. nutrafoods.eu Studies on the production of functional cake powder have investigated the effects of substituting sugar with this compound. tabrizu.ac.ir Research on sugar-free biscuits has shown that increasing the concentration of this compound can result in a harder texture and lower volume. scispace.com Its low hygroscopicity is a key advantage, as it helps products maintain their desired texture and extends shelf life. nutrafoods.eu For instance, the low moisture absorption of this compound contributes to a longer shelf life for products that are exclusively or primarily based on it.

Formulation studies have also examined the impact of this compound on the quality of wheat flour dough. Research indicates that adding this compound can strengthen the internal gluten structure through the formation of hydrogen bonds. researchgate.net

Rheological Properties in Food Systems (e.g., chocolate)

The rheological, or flow, properties of food systems are critical for processing and final product texture. Research has extensively studied the impact of this compound on the rheology of molten chocolate.

Studies comparing bulk sweeteners have found that this compound tends to increase the plastic viscosity of chocolate more than sucrose or maltitol. itu.edu.tritu.edu.tr Dark and milk chocolate masses sweetened with this compound have been shown to exhibit higher Casson viscosity than those containing sucrose. scielo.br This effect is linked to this compound's solid volume fraction and particle size distribution (PSD). itu.edu.tritu.edu.tr Because sweeteners are added by weight, the lower density of this compound compared to other sugar alcohols means it contributes a higher volume of solids and a larger surface area, leading to increased viscosity. itu.edu.tr

The particle size of this compound also plays a significant role; as particle size increases, both plastic viscosity and yield stress tend to increase. itu.edu.tritu.edu.tr Researchers suggest that to improve the rheological properties of chocolate, a substitute with a large particle size should be chosen, though it must be small enough to ensure good sensory properties. itu.edu.tr The conching temperature during chocolate manufacturing can also influence the viscosity of this compound-containing chocolate. itu.edu.tr

Interactive Data Table: Effect of Sweeteners on Chocolate Rheology

Sensory Perception Research (e.g., sweetness profile, cooling sensation)

The sensory profile of this compound is a key area of research, as it directly impacts consumer acceptance. This compound has a clean, sweet taste that is very similar to sucrose, but it is about 45% to 65% as sweet. nutrafoods.eudpointernational.com It is noted for having no unpleasant aftertaste. nutrafoods.eudpointernational.com

A distinct characteristic of many polyols is a "cooling effect" in the mouth, which results from a negative heat of solution. This compound has a minimal cooling effect, which is often desirable in applications like chocolate or baked goods where such a sensation is not wanted. nutrafoods.euwikipedia.org This lack of a significant cooling effect, combined with its ability to blend well with any flavor, allows this compound to enhance flavor transfer in foods. researchgate.net

The perception of sweetness from this compound differs temporally from sucrose. Studies describe the sweetness of this compound as appearing less quickly and not lasting as long as that of sucrose. pharmaexcipients.com The ratio of the two components of this compound, 6-O-α-D-glucopyranosyl-D-sorbitol (GPS) and 1-O-α-D-glucopyranosyl-D-mannitol (GPM), can influence the sensory profile; one variant is perceived as slightly sweeter, while another is described as offering sweetness faster and being slightly more fruity. pharmaexcipients.com

To better understand the evolution of sensory perception over time, researchers employ dynamic methods like Temporal Check-All-That-Apply (TCATA) and Temporal Dominance of Sensations (TDS).

Temporal Check-All-That-Apply (TCATA) is a method where assessors continuously select all sensory attributes that they perceive in a product at each moment of evaluation. researchgate.netnih.gov This technique allows for the tracking of multiple concurrent sensations, providing a detailed description of how a product's sensory profile changes during consumption. nih.govcompusense.com TCATA can be used to investigate the impact of ingredient changes on sensory outcomes and to explore the temporal evolution of sensations in prototypes. compusense.com

Temporal Dominance of Sensations (TDS) is another dynamic method where a panelist identifies the single most dominant sensation at any given time during tasting. wur.nlxlstat.com This method is particularly effective at highlighting the sequence of sensations over time. wur.nl TDS has been shown to provide reliable information that is comparable to standard sensory profiling but with the added dimension of temporal perception. researchgate.net

While specific published studies applying TCATA and TDS directly to this compound are not prevalent, these methods are standard in the sensory science field for characterizing sweeteners and would be the methodologies used to scientifically substantiate claims about this compound's dynamic flavor profile and release. sensorysociety.orgfao.org

The mechanism of flavor release from a food matrix is closely linked to the properties of its bulk ingredients. Research suggests that the slow solubility of this compound leads to a longer-lasting flavor in products like chewing gum. nutrafoods.eu Its gradual dissolution in the mouth means that candies made with this compound have a more prolonged taste. researchgate.net

Furthermore, this compound is recognized for its ability to promote the transfer of flavor in foods. tabrizu.ac.ir It can enhance both fruity and subtle flavors and demonstrates good stability in this regard. dpointernational.com this compound is also effective at masking the undesirable aftertastes of some high-intensity sweeteners, which is why it is often used in combination with them to achieve a sweetness profile that closely matches that of sugar. nutrafoods.eudpointernational.com

Stability and Shelf-Life in Food Products

This compound's chemical and physical stability contributes significantly to the shelf life of food products. It possesses very good thermal and chemical stability; when melted, its molecular structure does not change. nih.gov This thermal stability allows it to be used in high-temperature processes like baking and hard candy manufacturing. sweetenerbook.com

A key property of this compound is its low hygroscopicity, meaning it does not readily absorb moisture from the air. sweetenerbook.comeasybuyingredients.com This is highly beneficial in food production, as it prevents products like hard candies from becoming sticky and helps baked goods maintain their texture, thereby extending their shelf life. webstaurantstore.comsweetenerbook.comrspublication.com The shelf life of this compound powder itself can be up to two years when stored in a cool, dry place. easybuyingredients.com However, exposure to high temperatures, moisture, and light can lead to degradation. easybuyingredients.com In finished products, this compound's low hygroscopicity and high osmotic pressure contribute to an increased preservative effect. rspublication.com

Interactive Data Table: Properties of this compound Affecting Stability

Pharmaceutical Science Research

This compound is recognized as a versatile, non-cariogenic excipient in the pharmaceutical industry. easybuyingredients.comgoogle.com It serves multiple functions, including as a tablet and capsule diluent, a granulation aid, a coating agent, and a base for medicated confectionery. google.com Its pleasant, sugar-like taste and mild sweetness make it an effective sweetening agent in various pharmaceutical preparations. google.com

Research has highlighted this compound's role as a protein-stabilizing excipient. Studies involving the enzyme lactate dehydrogenase (LDH) showed that while this compound offered moderate stabilization during the freeze-drying process, it performed significantly better than standard excipients like sucrose during subsequent storage. patsnap.com This suggests its potential for use in biopharmaceutical formulations to maintain the stability of protein-based drugs.

Different grades of this compound are available, offering a range of properties to suit various formulation and processing needs. chemicalbook.com Its non-hygroscopic, inert, and stable nature makes it an ideal filler-diluent-binder for a wide array of oral solid dosage forms. chemicalbook.com

The physicochemical properties of this compound lend it to a broad spectrum of pharmaceutical dosage forms. It is widely used in the manufacturing of tablets, capsules, coatings, sachets, and suspensions. easybuyingredients.comgoogle.comchemicalbook.com Its application extends to specialized dosage forms like effervescent tablets, chewable tablets, and lozenges. easybuyingredients.comgoogle.comgoogle.com

For buccal applications such as chewable tablets and lozenges, this compound is particularly favored due to its negligible negative heat of solution, which avoids an overly strong cooling sensation in the mouth, and its pleasant "mouth feel". easybuyingredients.comgoogle.comchemicalbook.com Its high compactability and ease of use also make it a preferred choice for compressed lozenges and powder sachets. google.com

This compound is suitable for both direct compression (DC) and wet granulation manufacturing processes, depending on the specific grade used. easybuyingredients.comgoogle.comchemicalbook.com

Direct Compression: Several grades of this compound have been specifically developed for direct compression, a process that simplifies tablet manufacturing by eliminating granulation steps. echemi.com Research has shown that certain grades of this compound exhibit the plastic behavior necessary for good compaction. researchgate.net Studies have demonstrated that this compound can be a convenient carrier for liquid active pharmaceutical ingredients (APIs) in the production of DC chewable tablets. google.com Its sponge-like structure with numerous cavities allows for the loading of liquid components while maintaining suitable flow properties for tableting. google.com However, to improve flowability, it is sometimes necessary to include a glidant like colloidal silicon dioxide. researchgate.net While milled this compound shows increased compactibility, its poor flow properties make it unsuitable for DC unless it is first agglomerated. nih.gov

Wet Granulation: In wet granulation, this compound has been investigated as an alternative binding agent to commonly used binders like polyvinylpyrrolidone (PVP). ebi.ac.uk Research indicates that using an this compound solution as the granulation fluid can result in a more reproducible granulation process that is less sensitive to changes in binder concentration compared to PVP. ebi.ac.uk Formulations containing this compound as a binder produce granules and tablets with faster disintegration times, which can be advantageous for certain drug products. ebi.ac.uk The combination of this compound with other polyols like erythritol (B158007) in wet granulation has also been shown to improve the stability of the final product due to their low hygroscopicity. acs.org

The table below compares the use of this compound in these two key processing methods.

Processing MethodAdvantages of Using this compoundResearch Findings
Direct Compression Simplifies manufacturing; good for heat and moisture-sensitive APIs; pleasant taste and mouthfeel for chewable tablets. google.comacs.orgExhibits plastic deformation suitable for compaction; can act as a carrier for liquid APIs; flow properties may need enhancement with glidants. google.comresearchgate.net
Wet Granulation Acts as an effective binder; can lead to faster tablet disintegration; provides good stability to the final product. ebi.ac.ukacs.orgProcess is less sensitive to binder concentration compared to PVP; results in different mechanical strength characteristics. ebi.ac.uk

This compound has been investigated as a key component in advanced drug delivery systems, specifically for targeting the colon. researchgate.netsemanticscholar.org The principle behind this application is that this compound is not absorbed or metabolized in the stomach and small intestine but is fermented by the microflora in the colon. researchgate.net This bacterial degradation produces short-chain fatty acids, which can trigger the release of a drug from a specially designed dosage form. researchgate.netsemanticscholar.org

One such system is the CODES™ (Colon Targeted Delivery System), which traditionally uses lactulose as the triggering agent. researchgate.netsemanticscholar.org However, lactulose can undergo the Maillard reaction with drugs containing primary or secondary amino groups, potentially forming carcinogenic compounds. researchgate.netsemanticscholar.org Research has explored substituting lactulose with this compound to circumvent this issue, as this compound does not participate in Maillard-type reactions. researchgate.net

In vitro studies using rat cecal microflora showed that this compound was degraded into short-chain fatty acids less efficiently and at a slower rate than lactulose. researchgate.netsemanticscholar.orgall3dp.com Despite this, subsequent in vitro dissolution and in vivo studies demonstrated that there was no significant difference in the drug release performance between systems using this compound and those using lactulose. researchgate.netsemanticscholar.orgall3dp.com These findings suggest that this compound can be a viable and safer alternative to lactulose in colon-specific drug delivery technologies like CODES™, particularly for amine-containing drugs. researchgate.netsemanticscholar.org

Novel Manufacturing and Material Science Research

The standard industrial production of this compound is a two-step process. First, sucrose is converted into isomaltulose through enzymatic transglucosidation. google.com This is followed by catalytic hydrogenation of the isomaltulose to produce the final mixture of 1,6-GPS (6-O-α-D-glucopyranosyl-D-sorbitol) and 1,1-GPM (1-O-α-D-glucopyranosyl-D-mannitol). google.com Recent research has focused on both optimizing this process and exploring entirely new applications for this compound in material science.

Novel manufacturing approaches include the use of spray drying to directly obtain this compound powder from an this compound solution, which simplifies the process and reduces production time compared to traditional crystallization methods. patsnap.comgoogle.com Another technique, melt granulation, has been used to create agglomerated this compound with improved flow properties by blending this compound powder with a melted binder like glyceryl monostearate. nih.gov

In the realm of material science, recent breakthroughs have highlighted this compound's potential beyond food and pharmaceuticals.

Biodegradable Plastic Alternative : In 2023, it was reported that a composite material made by mixing this compound with cellulose or sawdust could serve as a moldable, recyclable, and biodegradable alternative to some plastics. wikipedia.org This amorphous this compound matrix, combined with natural additives, creates a material stronger than PVC and PET that can be produced at low temperatures via injection molding. researchgate.net While it dissolves in water, it can be protected with a coating of shellac and cellulose acetate. wikipedia.orgresearchgate.net

3D Printing for Tissue Engineering : Engineers have developed a 3D printing method using this compound to create intricate, soluble sugar-based networks. This free-form printing technique, where a nozzle deposits dissolved this compound that then solidifies, can produce thin tubes with circular cross-sections that mimic biological structures like blood vessels. These this compound scaffolds can be used as sacrificial molds for creating microfluidic devices or potentially for growing tissues and studying tumors. acs.org

Microfibers for Drug Delivery : this compound has been used to develop microfibrous carrier systems for active pharmaceutical ingredients using a melt-spinning process. ebi.ac.uk The ratio of the this compound isomers (GPS and GPM) was found to significantly influence fiber formation and stability. ebi.ac.uk These this compound-based microfibers show potential as a novel drug delivery system, capable of rapid drug release. ebi.ac.uk

Melt Electrowriting for High-Resolution Templating of Microchannels

A pioneering application of this compound lies in the field of microfabrication, specifically in the use of melt electrowriting (MEW) to create high-resolution templates for microchannels. researchgate.net MEW is an advanced additive manufacturing technique that utilizes an electric field to draw a molten polymer jet, enabling the fabrication of highly precise microscale fibrous structures. researchgate.netyoutube.comnih.gov This method has been successfully adapted to process sugars, with this compound being a prime candidate due to its thermal and physical stability. researchgate.net

The research in this area demonstrates that this compound can be processed using MEW to produce intricate and well-defined structures that serve as sacrificial templates. researchgate.net These this compound templates can be embedded within a polymer matrix, such as polydimethylsiloxane (PDMS), a common material in microfluidics. After the matrix is cured, the water-soluble this compound is dissolved, leaving behind a network of precisely defined hollow microchannels. researchgate.netresearchgate.net

Detailed research findings have shown that this technique offers unprecedented control over the dimensions of the fabricated structures. Through systematic variation of MEW process parameters, such as collector speed and voltage, it is possible to produce this compound fibers with remarkable resolution. researchgate.net

Key Research Findings:

High Resolution: The MEW process with this compound allows for the fabrication of fibers with diameters as small as 20 micrometers (μm). researchgate.net

Adjustable Channel Dimensions: The technique enables the creation of perfusable microchannels with diameters that can be adjusted on-demand within a single construct, ranging from 30 μm to 200 μm. researchgate.netresearchgate.net

Intricate Designs: Complex and intricate microchannel designs, mimicking those used in conventional microfluidics, can be produced in a single, continuous process. researchgate.netresearchgate.net This includes transitioning between different channel diameters within the same structure. researchgate.net

Material Stability: Thermal and rheological analyses confirm that this compound's stability is beneficial for the MEW process, providing a robust platform for fabricating small-diameter embedded microchannel systems. researchgate.net

The ability to create such fine and complex channel networks is a significant advancement, as producing sugar-based structures with sub-100 μm dimensions has traditionally been a challenge. researchgate.net This this compound-based templating method opens new possibilities for applications in microfluidics, tissue engineering, and the development of lab-on-a-chip devices. researchgate.net

Table 1: Achievable Dimensions in this compound Melt Electrowriting

Parameter Value
Minimum Fiber Diameter 20 µm

Toxicological and Regulatory Science Research

Safety Assessments and Regulatory Status (e.g., GRAS)

Isomalt is widely considered safe for human consumption and holds significant regulatory approvals internationally. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated the safety of this compound and concluded that there is no need for a numeric acceptable daily intake (ADI), assigning it an ADI of "not specified". caloriecontrol.orgeuropa.eupolyols.orgpolyols-eu.org An ADI "not specified" is the highest safety rating a food additive can receive, indicating that based on available data, the intake of the substance at levels necessary to achieve the desired effect does not pose a health hazard. europa.eupolyols-eu.org

In the United States, the Food and Drug Administration (FDA) has granted this compound Generally Recognized as Safe (GRAS) status, signifying that experts consider it safe for general consumption. caloriecontrol.orglifemd.com A petition to affirm the GRAS status of this compound has been accepted for filing by the FDA. caloriecontrol.org

The European Food Safety Authority (EFSA), formerly the Scientific Committee on Food (SCF), has also evaluated this compound and assigned it an acceptable daily intake "not specified," provided the laxative effect is considered. polyols-eu.orgresearchgate.net

Toxicological Studies in Animal Models (e.g., rats, mice)

Numerous toxicological studies have been conducted in various animal models, including rats and mice, to assess the safety of this compound following oral administration. These studies have investigated both short-term and long-term exposure to this compound at different dietary levels.

In short-term studies, rats fed diets containing this compound at concentrations up to 30% for three months showed no adverse effects on appearance, behavior, growth, or mortality at the 3.3% level. inchem.org Mild diarrhoea was observed in rats receiving 10% this compound in the first two weeks, which subsided, while severe diarrhoea occurred initially at the 30% level, also diminishing over time. inchem.org

Chronic toxicity studies in dogs administered this compound orally at concentrations up to 10% for one year were tolerated without harm, apart from an increased occurrence of liquid faeces. inchem.org

Lifetime Feeding Studies and Carcinogenicity Assessments

Lifetime feeding studies in rats and mice have been conducted to assess the chronic toxicity and potential carcinogenicity of this compound. These studies involved administering this compound at dietary levels up to 10% over the animals' lifespans. inchem.orgnih.gov

In a 2-year oral study in Swiss mice, dietary levels of 0, 2.5, 5.0, or 10% this compound did not unfavourably affect general condition, behaviour, or mortality rates. inchem.orgnih.gov The study concluded that feeding this compound at these levels throughout the major part of the mice's lifetimes did not show carcinogenic properties or other effects of obvious toxicological significance. inchem.orgnih.gov

Similarly, an oral long-term toxicity/carcinogenicity study in rats, with in utero exposure followed by continuous lifetime feeding at dietary levels of 0, 2.5, 5.0, or 10%, did not induce any effects of obvious toxicological importance. inchem.orgnih.gov The incidence, type, or location of neoplasia in these rats provided no evidence of a carcinogenic potential for this compound. nih.gov While some changes common to rats fed high levels of poorly digestible carbohydrates, such as caecal enlargement and hyperplasia of the urothelium in the renal pelvis, were observed at higher doses, these were not considered indicative of a carcinogenic effect. inchem.orgnih.gov

Reproductive and Developmental Toxicity Studies

Reproductive and developmental toxicity studies have been conducted in animals to evaluate the potential effects of this compound on fertility, reproduction, and offspring development.

A multigeneration reproduction study in rats, where this compound was fed at levels up to 10% in the diet across three successive generations, did not affect fertility, reproductive performance, or the health and survival of the progeny. inchem.orgnih.gov While an increase in the relative weight of the caecum was observed at higher dietary levels, this was not accompanied by diarrhoea or histological changes and did not indicate deleterious effects on reproduction or development. nih.gov

Teratogenicity studies in pregnant Wistar rats and New Zealand White rabbits, fed this compound at dietary levels up to 10% during gestation, showed no maternal toxicity and no effects on reproductive performance or embryonic or foetal development. inchem.orgnih.gov Visceral and skeletal examinations of the foetuses did not indicate any this compound-related abnormalities. inchem.orgnih.gov

Human Tolerance Studies and Reported Gastrointestinal Effects

Human tolerance studies indicate that this compound is generally well tolerated, although excessive intake can lead to gastrointestinal effects. foodandnutritionresearch.netcambridge.org These effects are primarily due to this compound's incomplete absorption in the small intestine, leading to fermentation by gut bacteria in the large intestine. lifemd.comalittlebityummy.com

Commonly reported gastrointestinal effects include flatulence, bloating, abdominal pain, and diarrhoea. lifemd.com The unabsorbed this compound in the large intestine can draw water into the bowel, contributing to softer stools and a potential laxative effect. lifemd.comalittlebityummy.com

Tolerance to this compound can vary among individuals. lifemd.com Studies have shown that ingestion of 10-20 g per day typically does not have a laxative effect. foodandnutritionresearch.net After a few days of adaptation, some individuals could tolerate up to 50 g per day. foodandnutritionresearch.net In one study, a dose of 250 mg/kg body weight was well-tolerated by all subjects, while 350 mg/kg body weight produced flatulence in most volunteers, with some experiencing diarrhoea. inchem.org At 500 mg/kg body weight, most subjects experienced diarrhoea. inchem.org Another study in children aged 4 to 14 years found that diarrhoea was observed in 25% of subjects receiving 40 g of this compound, but not at lower doses. inchem.org Regular consumption can lead to adaptation, potentially decreasing the risk of intestinal upset. wikipedia.org

Analytical Methods for Detection and Quantification in Food and Biological Samples

Analytical methods are essential for the detection and quantification of this compound in various matrices, including food products and biological samples. These methods are crucial for regulatory compliance, quality control, and research purposes.

While specific detailed analytical methods were not extensively provided in the search results, the general approaches for analyzing polyols like this compound typically involve chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a common method used for the separation and quantification of carbohydrates and sugar alcohols in food samples. inchem.org Detection can be achieved using various detectors, such as refractive index detectors (RID).

For biological samples, analysis might involve sample preparation steps to isolate this compound from the matrix, followed by chromatographic analysis. Studies investigating the absorption and excretion of this compound in humans and animals have likely employed analytical techniques to measure this compound and its metabolites in urine, faeces, and potentially blood or plasma. inchem.orginchem.org Urinary mannitol (B672) excretion has been used to assess this compound intake in human studies. cambridge.org

Future Directions and Research Gaps

Exploration of Isomalt in New Functional Food Categories

This compound is primarily used in confectionery and baked goods due to its technical properties nutrafoods.eunutrafoods.eufuturemarketinsights.com. Future research can explore its potential in a wider range of functional food categories aimed at specific health benefits. This could include investigating its incorporation into products targeting gut health, blood sugar management beyond traditional diabetic foods, or as a carrier for bioactive compounds. Research into optimizing formulations and processing techniques will be crucial to maintain desired sensory and textural properties in these new applications. The use of polyols is already established in 'no added sugar', 'sugar-free', 'tooth-friendly', and 'calorie reduced' confectionery and baked goods, providing bulk and texture similar to sucrose (B13894) nutrafoods.eu. Expanding this to other functional foods presents a clear research direction.

Advanced Material Science Applications and Bioprinting

Beyond its role as a food ingredient, the unique material properties of this compound are being explored in advanced material science, particularly in 3D printing and bioprinting. This compound's water solubility and ability to form a glassy state make it a promising material for creating dissolvable scaffolds for tissue engineering and microfluidic devices voxelmatters.comcambridge.org3dnatives.com3dprint.com. Future research should focus on optimizing printing parameters, developing composites with enhanced mechanical properties, and exploring novel applications in areas such as regenerative medicine, drug delivery systems, and creating complex structures that require a temporary, dissolvable support material. Researchers have already demonstrated the ability to 3D print complex, free-form structures from this compound that can dissolve away, leaving intricate channels or scaffolds voxelmatters.comcambridge.org3dnatives.com3dprint.com.

Comparative Efficacy and Safety Research with Emerging Sweeteners

The landscape of low-calorie and high-intensity sweeteners is continuously evolving with the introduction of new compounds and blends researchgate.net. Comparative research is needed to evaluate the efficacy and safety of this compound against these emerging sweeteners. This includes comparing their metabolic effects, impact on the gut microbiome, sensory profiles, and technological functionalities in various food matrices. Such studies will help position this compound within the broader sweetener market and inform future regulatory assessments and dietary recommendations. While some studies compare this compound to sucrose or other polyols, more comprehensive comparisons with newer, high-intensity sweeteners are needed researchgate.netcambridge.org.

Standardization of Research Methodologies and Reporting

To ensure comparability and reproducibility of research findings on this compound, there is a need for greater standardization of research methodologies and reporting. This includes establishing standardized protocols for human intervention trials, in vitro fermentation studies, and material science characterization. Clear guidelines on reporting study design, participant characteristics, this compound dosage and form, analytical methods, and statistical analysis will enhance the quality and impact of future research in the field. The need for standardized procedures in blood glucose response testing for food applications has been highlighted in recent research. nutrafoods.eumdpi.com

Q & A

Basic Research Questions

Q. What experimental methods are used to determine human taste detection thresholds for isomalt compared to sucrose?

  • Methodology : Use a two-alternative forced-choice staircase procedure to measure detection thresholds. Compare results with animal models (e.g., spider monkey preference tests via two-bottle short-duration assays). This compound's threshold (~20 mM) is higher than sucrose, confirming its lower sweetening potency .

Q. How does this compound affect the rheological properties of food matrices like dairy products?

  • Methodology : Measure conditional viscosity using rotational viscometers. This compound reduces syneresis (e.g., 10% this compound decreases serum release from 6.3 cm³ to 5.7 cm³ in clotted samples) by retaining moisture, altering texture and stability .

Q. What are the standard protocols for synthesizing this compound industrially?

  • Methodology : Optimize biocatalytic processes using sucrose isomerase to convert sucrose to isomaltulose, followed by catalytic hydrogenation. Structural analysis of the enzyme (e.g., X-ray crystallography) guides molecular modifications for higher yield .

Q. How does this compound influence powder flowability in pharmaceutical formulations?

  • Methodology : Use stress evolution models and dynamic angle of repose measurements. At 3.82% moisture, flow rate improves by ~17.6%, but obstruction occurs at ≥4.79% due to interparticulate forces .

Advanced Research Questions

Q. What molecular mechanisms underlie this compound’s prebiotic effects on gut microbiota?

  • Methodology : Conduct in vitro fermentation assays with human fecal samples. This compound increases bifidobacteria (p<0.05) and lowers β-glucosidase activity, but does not alter SCFA profiles. Validate via 16S rRNA sequencing and metabolomics .

Q. How can this compound replace lactulose in colon-specific drug delivery systems despite lower fermentation efficiency?

  • Methodology : Compare in vitro degradation rates using rat cecal microbiota. This compound produces fewer SCFAs than lactulose but achieves comparable in vivo performance in CODES™ systems, likely due to pH-triggered release mechanisms .

Q. What are the challenges in establishing no-observed-effect levels (NOELs) for this compound in chronic toxicity studies?

  • Methodology : Design longitudinal rodent studies with dietary this compound (e.g., 0–30% diets). Transient diarrhea and variable plasma bilirubin levels complicate NOEL determination; 5% diet (1.67 g/kg/day in dogs) is a safe threshold .

Q. How does this compound’s enzymatic stability impact its use as a cryoprotectant in lyophilized proteins?

  • Methodology : Assess lactate dehydrogenase (LDH) activity post-freeze-drying with this compound. Diastereomer mixtures (e.g., 6:1 glucose-sorbitol/mannitol) stabilize LDH better than sucrose, validated via circular dichroism and activity assays .

Q. Why do conflicting results arise in studies on this compound’s impact on colonic polyamine levels?

  • Methodology : Control for dietary adaptation periods and baseline microbiota diversity. This compound reduces cadaverine (p=0.055) inconsistently across cohorts, suggesting interindividual variation in microbial metabolism .

Methodological Considerations

  • Data Contradictions : Address variability in prebiotic effects by standardizing fecal sample collection times and dietary washout periods .
  • Experimental Design : For toxicity studies, include multiple species (rats, dogs) and monitor laxative thresholds (20 g/day in humans) alongside biochemical markers .
  • Analytical Techniques : Use HPLC for quantifying this compound degradation products (e.g., sorbitol, mannitol) in biological samples and GC-MS for SCFA profiling .

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